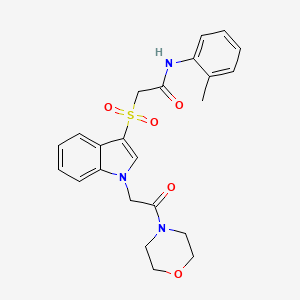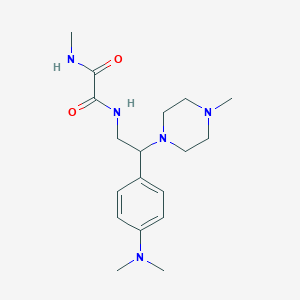![molecular formula C14H17N3O2S B2922108 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one CAS No. 74575-26-1](/img/no-structure.png)
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one, also known as MSEQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research indicates that quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, including similar structures to 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one, have shown efficacy against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus, highlighting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Electrocatalytic and Sensing Applications
The integration of morpholine-based compounds with materials like reduced graphene oxide has led to the development of hybrid materials showing electrocatalytic activity. Such materials have been explored for the electrooxidation of NADH and L-cysteine, suggesting their utility in designing electrochemical sensors and biosensors. This indicates a broad application in detecting bioactive components and facilitating electrochemical oxidation processes of organic compounds (Koczorowski et al., 2019).
Molecular Docking Studies
Molecular docking studies of quinazoline derivatives have been conducted to assess their potential as inhibitors against various biological targets. For instance, specific derivatives have been evaluated for their binding affinity against pyrrole inhibitors, suggesting their role in inhibitory activity which could have implications in drug design and development (El-Azab et al., 2016).
Antituberculosis and Cytotoxicity
Quinazoline derivatives have also been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis and their cytotoxic effects on cell lines. This research underscores the potential of these compounds in developing treatments for tuberculosis and assessing their safety profile in terms of cytotoxicity (Chitra et al., 2011).
Drug Formulation and Polymorphism
The study of polymorphic modifications of related compounds, such as afobazole, which shares a structural motif with 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one, provides insights into the hygroscopic properties of these compounds. Understanding these properties is crucial for drug formulation and stability, offering a pathway to optimizing pharmaceuticals for clinical use (Chernyshev et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves the reaction of 2-mercapto-4(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercapto-4(3H)-quinazolinone", "2-(chloromethyl)morpholine", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-4(3H)-quinazolinone in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes.", "Step 3: Add 2-(chloromethyl)morpholine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one." ] } | |
Número CAS |
74575-26-1 |
Fórmula molecular |
C14H17N3O2S |
Peso molecular |
291.37 |
Nombre IUPAC |
3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20) |
Clave InChI |
FLSXOBRUYFHTFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)

![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)


